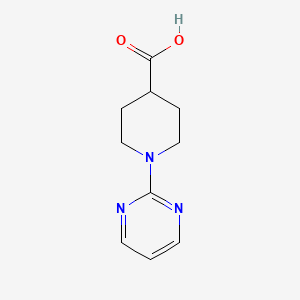![molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9](/img/structure/B1304386.png)
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, involves numerous methods . One effective method reported is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives have been studied using various techniques such as molecular docking, three-dimensional quantitative structure–activity relationship (3D-QSAR), and molecular dynamics (MD) simulations .Chemical Reactions Analysis
Pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, undergo various chemical reactions. For instance, they can neutralize acids to form salts plus water . These acid-base reactions are exothermic .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including the compound , have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are known to display antioxidant effects . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases and promote overall health .
Antimicrobial Applications
The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . This means they can be used to treat various bacterial infections .
Antiviral Applications
Pyrimidines also have antiviral applications . They can inhibit the replication of viruses, making them useful in the treatment of various viral diseases .
Anticancer Applications
Pyrimidines play an important role in oncogenesis, translating multiple oncogenic signaling pathways . Inhibiting HDAC and Mnk, which are highly expressed in a variety of tumors, can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
Antituberculosis Applications
Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antifungal Applications
Lastly, pyrimidines have antifungal applications . They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
Mechanism of Action
Target of Action
The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, also known as N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydroxylamine, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to a variety of downstream effects, including the inhibition of cancer cell proliferation .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cancer cell growth. It achieves this by inhibiting protein kinases, which are essential for cell growth and metabolism . This leads to a decrease in cancer cell proliferation and potentially to cancer cell death .
Safety and Hazards
The safety data sheet for a similar compound, “4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .
Future Directions
The future research directions for “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The goal would be to develop novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 |
Source


|
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
62597-87-9 |
Source


|
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

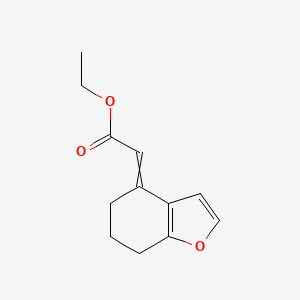

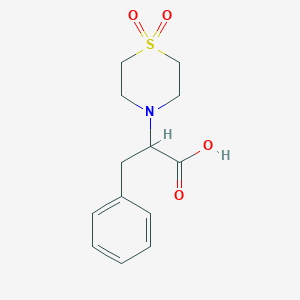
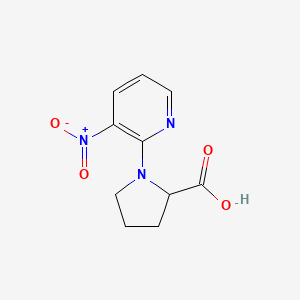
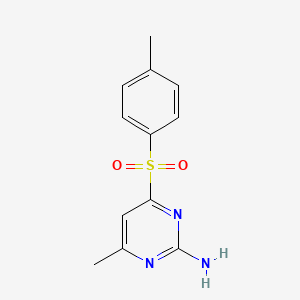

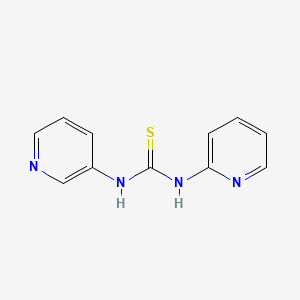
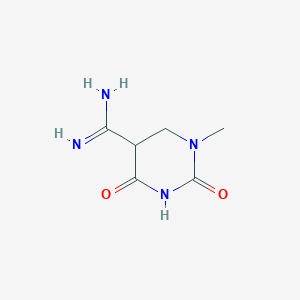
![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)




